molecular formula C8H12 B12115209 1,5-Dimethyl-1,4-cyclohexadiene CAS No. 4190-06-1

1,5-Dimethyl-1,4-cyclohexadiene

Cat. No.: B12115209
CAS No.: 4190-06-1
M. Wt: 108.18 g/mol
InChI Key: TYMUFQXLPNZKGZ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C₈H₁₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1,4-cyclohexadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced further to form more saturated compounds.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones or carboxylic acids, while reduction can yield more saturated hydrocarbons .

Scientific Research Applications

1,5-Dimethyl-1,4-cyclohexadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1,4-cyclohexadiene involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms six-membered rings and is valuable in synthetic organic chemistry. The compound’s molecular targets and pathways are primarily related to its reactivity with other organic molecules.

Properties

CAS No.

4190-06-1

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,5-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h4-5H,3,6H2,1-2H3

InChI Key

TYMUFQXLPNZKGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=C(C1)C

Origin of Product

United States

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